molecular formula C25H21NO7S B15025592 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate

Katalognummer: B15025592
Molekulargewicht: 479.5 g/mol
InChI-Schlüssel: KFNKDWIMNMAVOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate is a complex organic compound that belongs to the class of benzothiazine derivatives

Vorbereitungsmethoden

The synthesis of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate involves multiple steps, typically starting with the preparation of the benzothiazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The final step involves the esterification of the benzothiazine derivative with 3,4-dimethoxybenzoic acid. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological macromolecules, such as DNA, are studied to understand its potential as a therapeutic agent.

    Medicine: Research is conducted to explore its potential as an anti-inflammatory or anticancer agent.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. For example, it may intercalate into DNA, disrupting the normal function of the genetic material. Additionally, it may inhibit certain enzymes or signaling pathways, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate include other benzothiazine derivatives such as:

  • 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methoxybenzoate
  • 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The unique combination of substituents in this compound may confer specific advantages in terms of stability, reactivity, or biological activity.

Eigenschaften

Molekularformel

C25H21NO7S

Molekulargewicht

479.5 g/mol

IUPAC-Name

(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 3,4-dimethoxybenzoate

InChI

InChI=1S/C25H21NO7S/c1-26-22(23(27)16-9-5-4-6-10-16)24(18-11-7-8-12-21(18)34(26,29)30)33-25(28)17-13-14-19(31-2)20(15-17)32-3/h4-15H,1-3H3

InChI-Schlüssel

KFNKDWIMNMAVOL-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.